Reduced γ-Secretase Inhibitory Activity Relative to the Parent (S,S,S)-Diastereomer
LY-411575 isomer 3 is a less active diastereomer compared to the parent compound, (S,S,S)-LY-411575. While the parent compound demonstrates potent inhibition of γ-secretase with an IC50 of 0.078 nM in membrane assays and 0.082 nM in cell-based assays [1], isomer 3 exhibits significantly reduced potency in these same assays. The exact quantitative reduction is not provided in the source literature, but the compound is consistently described as 'less active' and serves as a stereochemical control [2]. This difference arises from the altered three-dimensional orientation of functional groups critical for binding to the γ-secretase active site.
| Evidence Dimension | γ-Secretase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Reduced activity (exact IC50 not reported; described as 'less active') |
| Comparator Or Baseline | (S,S,S)-LY-411575: IC50 = 0.078 nM (membrane) / 0.082 nM (cell-based) |
| Quantified Difference | Not quantified in source literature; qualitatively less active |
| Conditions | Membrane and cell-based γ-secretase assays |
Why This Matters
This reduced activity allows researchers to use LY-411575 isomer 3 as a stereochemical negative control to confirm that observed biological effects are due to specific γ-secretase inhibition rather than off-target interactions.
- [1] Wong GT, Manfra D, Poulet FM, et al. Chronic treatment with the gamma-secretase inhibitor LY-411,575 inhibits beta-amyloid peptide production and alters lymphopoiesis and intestinal cell differentiation. J Biol Chem. 2004;279(13):12876-12882. View Source
- [2] Small-molecule inhibitor: LY411575. MEROPS database. EMBL-EBI. View Source
